

potential off-target effects of JKE-1674

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B3025899

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JKE-1674 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **JKE-1674**.

Frequently Asked Questions (FAQs)

Q1: What is **JKE-1674** and what is its primary target?

JKE-1674 is an orally active, covalent inhibitor of Glutathione Peroxidase 4 (GPX4). It is also known to be a more stable, active metabolite of the GPX4 inhibitor, ML210. Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting GPX4's function of reducing lipid peroxides.[1][2]

Q2: Is **JKE-1674** a direct inhibitor of GPX4?

JKE-1674 is considered a prodrug. Within the cell, it undergoes a chemical transformation into a reactive nitrile oxide species, JKE-1777. This resulting molecule is the ultimate electrophile that covalently binds to the active site selenocysteine of GPX4, thereby inhibiting its enzymatic activity.[1][3]

Q3: How selective is **JKE-1674** for GPX4?

JKE-1674 is reported to be a highly selective inhibitor of GPX4, particularly when compared to other classes of GPX4 inhibitors such as those containing a chloroacetamide warhead (e.g.,

RSL3, ML162).[4][5] Proteome-wide reactivity studies using an alkyne-tagged analog of **JKE-1674** demonstrated significantly fewer off-target interactions compared to less selective inhibitors.[4][5]

Q4: What are the known off-targets of **JKE-1674**?

While comprehensive quantitative data on the off-targets of **JKE-1674** is limited in publicly available literature, studies on its parent compound, ML210, have provided some insights. Mass spectrometry-based proteomic analyses have indicated that the off-targets of ML210 are primarily highly abundant proteins, such as tubulins.[6][7] It is important to note that these interactions were observed at high concentrations of the compound. The cell-killing effects of **JKE-1674** are almost completely reversible with the addition of ferroptosis inhibitors like ferrostatin-1, suggesting that its off-target effects are not major contributors to its cytotoxicity.[4][8]

Q5: My cells are showing unexpected phenotypes after **JKE-1674** treatment that are not rescued by ferroptosis inhibitors. What could be the cause?

While **JKE-1674** is highly selective, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. If you observe phenotypes that are not rescued by ferroptosis inhibitors, consider the following troubleshooting steps:

- **Confirm Compound Integrity:** Ensure the stability of your **JKE-1674** stock. The compound can decompose if stored for extended periods at room temperature in DMSO.
- **Titrate the Concentration:** Perform a dose-response experiment to determine the minimal effective concentration for GPX4 inhibition in your cell line. Using excessive concentrations increases the likelihood of off-target effects.
- **Use Appropriate Controls:** Always include a vehicle control (e.g., DMSO) and a positive control for ferroptosis induction (if available). Co-treatment with a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) is crucial to confirm that the observed phenotype is due to on-target GPX4 inhibition.
- **Consider Cell Line Specificity:** The metabolic activity and protein expression profiles of different cell lines can influence drug metabolism and off-target interactions.

Q6: How can I experimentally assess the selectivity of **JKE-1674** in my experimental system?

To assess the on-target and off-target effects of **JKE-1674** in your specific cellular context, you can perform a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS). This proteome-wide method can identify proteins that are thermally stabilized or destabilized upon drug binding, providing a global view of target engagement and potential off-targets.

Data on Off-Target Effects

Currently, there is no publicly available comprehensive quantitative dataset of **JKE-1674** off-targets. However, the available literature consistently describes it as a highly selective compound. The following table summarizes the qualitative information on its selectivity.

Parameter	Description	Source
Primary Target	Glutathione Peroxidase 4 (GPX4)	[1][2]
Selectivity Profile	High, with markedly fewer off-targets compared to chloroacetamide-based GPX4 inhibitors (e.g., RSL3).	[4][5]
Known Off-Targets (of parent compound ML210)	Highly abundant proteins, such as tubulins, have been identified as potential off-targets at high concentrations.	[6][7]
Functional Readout of Selectivity	Cell death induced by JKE-1674 is almost completely rescued by ferroptosis inhibitors (e.g., ferrostatin-1), indicating high specificity for the ferroptosis pathway.	[4][8]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure for assessing the binding of **JKE-1674** to its target protein GPX4 in intact cells.

1. Cell Treatment:

- Plate cells and grow to 70-80% confluency.
- Treat cells with the desired concentration of **JKE-1674** or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

2. Cell Harvesting and Lysis:

- Wash the cells with PBS.
- Harvest the cells by scraping or trypsinization.
- Resuspend the cell pellet in PBS supplemented with protease inhibitors.
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 37°C).

3. Heat Treatment:

- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
- Cool the samples to room temperature for 3 minutes.

4. Separation of Soluble and Precipitated Proteins:

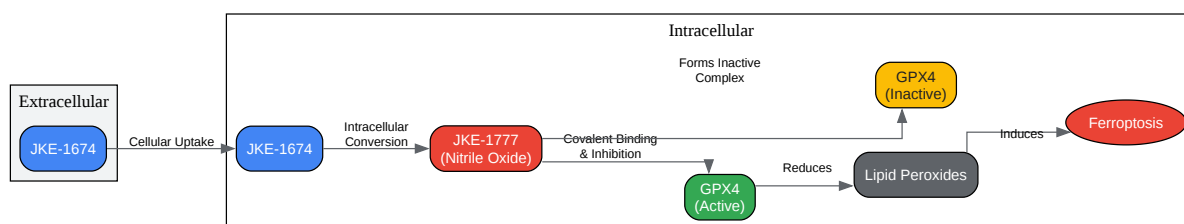
- Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

- Carefully collect the supernatant containing the soluble proteins.

5. Protein Analysis:

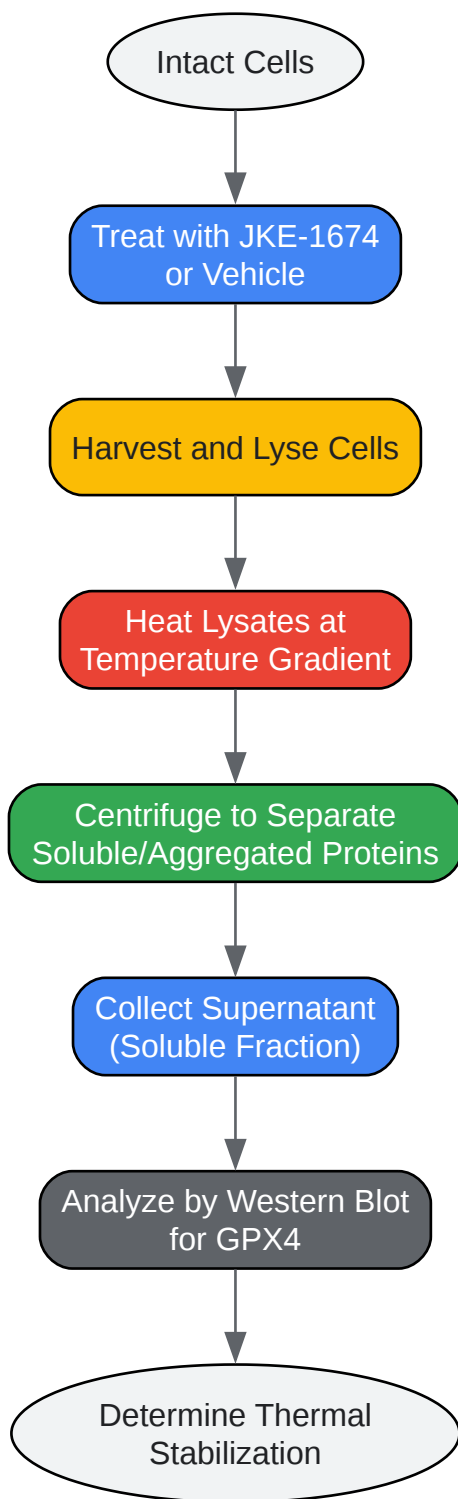
- Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for GPX4.
- Quantify the band intensities to determine the melting curve of GPX4 in the presence and absence of **JKE-1674**. An increase in the thermal stability of GPX4 upon **JKE-1674** treatment indicates target engagement.

Signaling and Experimental Workflow Diagrams



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Caption: Intracellular activation and mechanism of action of **JKE-1674**.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

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